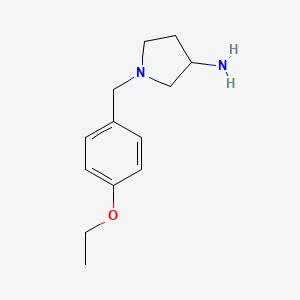![molecular formula C11H14FNO2 B1491682 2-(7-Fluor-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol CAS No. 2092721-73-6](/img/structure/B1491682.png)
2-(7-Fluor-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol
Übersicht
Beschreibung
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptikum
Verbindungen, die mit der Benzo[f][1,4]oxazepin-Struktur verwandt sind, wurden auf ihre antikonvulsiven Eigenschaften untersucht. Sie haben sich vielversprechend für die Behandlung von Epilepsie gezeigt, einer neurologischen Erkrankung, die durch wiederkehrende Anfälle gekennzeichnet ist. Diese Verbindungen können die neuronale Erregbarkeit und die synaptische Übertragung modulieren, wodurch die Häufigkeit und Intensität von Anfällen reduziert werden .
Hypnotische Wirkungen
Die hypnotischen Wirkungen dieser Verbindungen wurden durch ihre Wechselwirkung mit dem zentralen Nervensystem untersucht. Sie können die Dauer des durch andere Mittel wie Pentobarbital induzierten Schlafs verlängern, was auf eine mögliche Verwendung bei der Behandlung von Schlaflosigkeit oder Schlafstörungen hindeutet .
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anticonvulsant effects , suggesting that they may interact with targets involved in neuronal signaling.
Mode of Action
Based on the anticonvulsant activities of similar compounds , it can be hypothesized that this compound may modulate neuronal signaling, possibly by interacting with ion channels or neurotransmitter receptors.
Biochemical Pathways
Given the anticonvulsant activities of similar compounds , it is likely that this compound affects pathways involved in neuronal excitability and signaling.
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activities , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound also binds to specific proteins, altering their conformation and activity. These interactions can lead to changes in the metabolic pathways and influence the overall biochemical environment .
Cellular Effects
The effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. The compound can modulate gene expression, leading to changes in the production of proteins that are essential for cellular function. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol have been studied over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods or under specific environmental factors such as light and temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticonvulsant and hypnotic activities. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The compound can also influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol is critical for its activity. It is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localizations enable the compound to interact with specific biomolecules and modulate their activity, thereby influencing cellular function .
Eigenschaften
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-1-2-11-9(7-10)8-13(3-5-14)4-6-15-11/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOLRGNCKSTSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCO)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)


![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)




